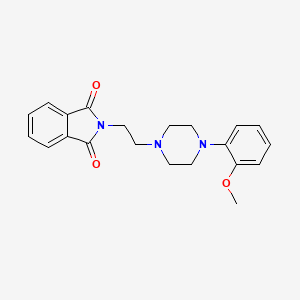

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

CAS No.: 99718-67-9

Cat. No.: VC2221606

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99718-67-9 |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C21H23N3O3/c1-27-19-9-5-4-8-18(19)23-13-10-22(11-14-23)12-15-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3 |

| Standard InChI Key | JRSLARDFVUZKAD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |

| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Properties

Structural Components and Physical Properties

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione consists of several key structural components that contribute to its pharmacological activity:

-

A phthalimide ring system (isoindoline-1,3-dione)

-

An ethyl linker connecting the phthalimide to the piperazine

-

A piperazine ring acting as a basic center

-

A 2-methoxyphenyl group attached to the piperazine

This compound can be represented by the molecular formula C₂₃H₂₃N₃O₄, with a molecular weight of approximately 393 g/mol . Based on structural analogies with similar compounds, it likely appears as a crystalline solid with a melting point around 211°C . The compound would be expected to have limited water solubility but would dissolve in organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide, which is consistent with other phthalimide derivatives reported in the literature.

Table 1: Physicochemical Properties of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃N₃O₄ |

| Molecular Weight | 393 g/mol |

| Melting Point | ~211°C |

| Appearance | Crystalline solid |

| Solubility | Limited in water, soluble in organic solvents |

| Log P (estimated) | 3.2-3.8 |

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural characteristics of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione. Based on similar compounds, the ¹H NMR spectrum would typically show signals for the aromatic protons of both the phthalimide and 2-methoxyphenyl moieties in the range of δ 7.0-8.0 ppm. The methoxy group would appear as a singlet at approximately δ 3.8 ppm, while the ethyl linker and piperazine protons would show signals in the range of δ 2.5-4.0 ppm .

The ¹³C NMR spectrum would likely display signals for the carbonyl carbons of the phthalimide group at around δ 168 ppm, aromatic carbons between δ 123-135 ppm, and the methoxy carbon at approximately δ 55 ppm. The ethyl linker and piperazine carbons would show signals in the upfield region between δ 35-55 ppm . These spectroscopic characteristics are consistent with those observed for structurally similar phthalimide derivatives described in the literature.

Synthesis

Gabriel Protocol

The synthesis of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione typically follows the Gabriel protocol, a well-established method for preparing phthalimide derivatives. According to the research, the synthesis can be carried out in a two-step process :

Step 1: Preparation of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione (intermediate 3)

In this step, phthalic anhydride, N-aminoethylpiperazine, and triethylamine (Et₃N) are mixed in toluene solvent. The reaction mixture is refluxed for 24 hours, after which toluene is evaporated under reduced pressure. The resulting yellow viscous residue is washed with ethyl acetate and diethyl ether to obtain the intermediate compound 3 . This intermediate serves as the key building block for the final product.

Step 2: Coupling with 2-methoxybenzoic acid

The second step involves an amidation reaction between the intermediate compound 3 and 2-methoxybenzoic acid to introduce the 2-methoxyphenyl group. This reaction typically employs coupling agents to facilitate the formation of the amide bond. The resulting product, 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, is purified using column chromatography and characterized by spectroscopic techniques .

Alternative Synthetic Approaches

An alternative synthetic approach involves the epoxide opening of 2-(2-(oxiran-2-yl)ethyl)isoindoline-1,3-dione with 2-methoxyphenylpiperazine . This method offers a different route to obtain similar compounds with varying linker compositions between the piperazine and phthalimide moieties. The reaction proceeds through nucleophilic attack of the piperazine nitrogen on the epoxide carbon, resulting in ring opening and formation of the desired product.

This approach has been employed in the synthesis of structurally similar compounds, such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, which have shown selective binding to dopamine D3 receptors . The versatility of this synthetic method allows for the preparation of a variety of analogs by using different substituted phenylpiperazines.

Table 2: Comparison of Related Phthalimide Derivatives

| Compound | R Group | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione (3) | - | 61 | 105-109 | 259 |

| 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4g) | 2-OCH₃ | 14 | 211 | 393 |

| 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 2-Cl | 23 | 229 | 397 |

| 2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4d) | 2-F | 35 | 247 | 381 |

Pharmacological Activity

Acetylcholinesterase Inhibition

The compound 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, based on its structural similarity to other phthalimide derivatives, is expected to exhibit acetylcholinesterase (AChE) inhibitory activity. Research indicates that phthalimide-based compounds with electron-donating groups (such as methoxy) at position 2 of the phenyl ring demonstrate enhanced AChE inhibition . This enhancement is particularly significant because Alzheimer's disease (AD) is characterized by degeneration of cholinergic neurons in the brain, making AChE inhibitors a primary therapeutic approach.

The mechanism of action involves interactions with specific amino acid residues in the active site of the AChE enzyme. According to preliminary design studies, the phthalimide moiety participates in a π-π stacking interaction with Trp279, while the basic nitrogen of the piperazine ring forms a cation-π interaction with Phe330 . Additionally, the 2-methoxyphenyl group may engage in hydrophobic interactions with Trp84, further stabilizing the binding.

Based on structure-activity relationship studies, the 2-methoxy substituent on the phenyl ring is expected to enhance the compound's anticholinesterase activity. In related studies, compounds with electron-donating groups at position 2 or 4 of the phenyl ring exhibited superior potency compared to those with electron-withdrawing groups or unsubstituted analogs .

Dopamine Receptor Binding Properties

Structurally similar compounds containing the 4-phenylpiperazine moiety have demonstrated selective binding to dopamine D3 receptors . The 2-methoxy substitution on the phenyl ring can influence the selectivity and affinity for different dopamine receptor subtypes. Research on related compounds has revealed that the presence of a 2-methoxy group confers specific binding properties, potentially enhancing selectivity for the D3 receptor subtype over the D2 receptor .

The dopamine D3 receptor has been linked to various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Selective D3 receptor ligands are therefore of considerable interest as potential therapeutic agents for these conditions. The structural features of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione suggest that it may exhibit selective binding to D3 receptors, although specific binding studies would be necessary to confirm this property.

Structure-Activity Relationship

The structure-activity relationship (SAR) for phthalimide derivatives reveals several key factors influencing their biological activity. These insights are valuable for understanding the potential activity of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione and for guiding the development of more potent and selective analogs.

Table 3: Structural Features and Their Contribution to Activity

| Structural Feature | Contribution to Activity |

|---|---|

| Phthalimide moiety | Interacts with Trp279 through π-π stacking, mimics indanone ring of donepezil |

| Piperazine nitrogen | Forms cation-π interaction with Phe330, essential for binding |

| 2-Methoxy substituent | Enhances AChE inhibitory potency, influences receptor selectivity |

| Ethyl linker | Provides optimal spacing for binding interactions |

According to research on similar compounds, the position and nature of substituents on the phenyl ring significantly affect AChE inhibitory potency . Electron-donating groups (like methoxy) at position 2 of the phenyl ring enhance activity by influencing the electronic distribution within the molecule. The phthalimide moiety serves as a bioisostere for the indanone ring of donepezil, and the ethyl linker between the phthalimide and piperazine provides optimal spacing for binding interactions .

These structure-activity relationships indicate that 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione would be expected to exhibit significant anticholinesterase activity, potentially comparable to or better than that of donepezil, depending on the specific binding interactions and pharmacokinetic properties.

Molecular Docking Studies

Binding Interactions

Molecular docking studies of phthalimide derivatives similar to 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have provided insights into their binding modes and interactions with the AChE enzyme. According to the research, these compounds bind to the active site of AChE in a manner similar to donepezil . The docking studies were performed using ArgusLab 4.0 software, with the crystal structure of acetylcholinesterase in complex with donepezil (PDB code: 1EVE) serving as the target protein .

The key binding interactions include:

-

π-π stacking between the phthalimide moiety and Trp279 in the peripheral anionic site

-

Cation-π interaction between the piperazine nitrogen and Phe330

-

Hydrophobic interactions between the 2-methoxyphenyl group and residues in the catalytic site of AChE

-

Potential hydrogen bonding involving the methoxy group and nearby amino acid residues

These binding interactions contribute to the compound's ability to inhibit AChE and potentially provide therapeutic benefits in conditions characterized by cholinergic deficits. The docking studies suggest that 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione would bind to AChE with high affinity, supporting its potential as an anticholinesterase agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume